2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential in cancer treatment due to their ability to inhibit specific enzymes and pathways involved in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the pyrimidine ring.
Thioether Formation:
Amide Bond Formation: The final step involves coupling the thioether intermediate with the benzothiazole derivative using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to inhibit enzymes involved in DNA replication and repair.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cyclin-dependent kinases (CDKs) and anaplastic lymphoma kinase (ALK).
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation. The diaminopyrimidine moiety is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Additionally, the benzothiazole moiety can inhibit anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in various cancers .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide is unique due to the presence of the benzothiazole moiety, which enhances its ability to inhibit ALK. This makes it particularly effective against cancers that involve ALK overexpression .
Properties
Molecular Formula |
C22H22N6OS2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C22H22N6OS2/c1-3-16(31-22-27-18(23)11-19(24)28-22)20(29)25-14-7-5-13(6-8-14)21-26-15-9-4-12(2)10-17(15)30-21/h4-11,16H,3H2,1-2H3,(H,25,29)(H4,23,24,27,28) |
InChI Key |
DUJJKNIFMWGWQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C)SC4=NC(=CC(=N4)N)N |
Origin of Product |
United States |
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